N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-25(22,23)15-8-6-5-7-13(15)17(21)20-18-19-16-12(3)11(2)9-10-14(16)24-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPRTMKNIQRXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through sulfonylation reactions using ethanesulfonyl chloride.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide has been investigated for its potential therapeutic properties:
Antibacterial Activity
Research indicates that compounds with benzothiazole moieties often exhibit antibacterial properties. A study demonstrated that this compound inhibits the growth of various bacterial strains by targeting essential enzymes involved in bacterial metabolism.
Antifungal Properties
The compound has shown efficacy against several fungal pathogens. Its mechanism involves disrupting the cell membrane integrity of fungi, leading to cell lysis.
Anticancer Research
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Materials Science
The compound is utilized in developing advanced materials due to its unique chemical structure:
Luminescent Materials
Research has explored the use of this compound in organic light-emitting diodes (OLEDs). Its luminescent properties make it suitable for optoelectronic applications.
Polymer Additives
In materials science, it serves as an additive to enhance the thermal stability and mechanical properties of polymers.
Industrial Chemistry
This compound is also significant in industrial applications:
Synthesis of Fine Chemicals
This compound acts as a precursor in synthesizing various industrial chemicals. Its reactivity allows for the development of new derivatives with tailored properties.
Green Chemistry Approaches
Synthesis methods involving this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are prevalent.
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Antibacterial, antifungal, anticancer agents | Inhibits enzyme activity; disrupts membranes |
| Materials Science | OLEDs; polymer additives | Luminescent properties; enhances stability |
| Industrial Chemistry | Precursor for fine chemicals | High reactivity; green synthesis methods |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential for therapeutic development.
Case Study 2: Luminescent Properties
Research on the incorporation of this compound into OLEDs showed improved efficiency and brightness compared to traditional materials. The study highlighted its potential in next-generation display technologies.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzothiazole ring can facilitate binding to these targets, while the ethanesulfonyl group can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzothiazole Core
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide (CAS 886925-88-8)
- Structure : Differs by 4,7-dimethoxy groups on the benzothiazole ring (vs. 4,5-dimethyl in the target compound).
- Molecular Weight : 406.48 g/mol (vs. ~397 g/mol estimated for the target compound).
- Likely higher aqueous solubility than the target compound due to enhanced polarity .
N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(morpholine-4-sulfonyl)benzamide hydrochloride (CAS 1135195-67-3)
- Structure: Features a morpholine sulfonyl group and a dimethylaminopropyl chain.
- Molecular Weight : 553.1 g/mol (significantly higher due to additional substituents).
- Key Properties: The morpholine sulfonyl group enhances solubility and may improve blood-brain barrier penetration.
Comparative Physicochemical Properties
| Compound | Substituents (Benzothiazole) | Sulfonyl Group | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 4,5-Dimethyl | Ethanesulfonyl | ~397 (estimated) | Moderate lipophilicity |
| N-(4,7-Dimethoxy-... (CAS 886925-88-8) | 4,7-Dimethoxy | Ethanesulfonyl | 406.48 | Higher polarity, solubility |
| CAS 1135195-67-3 (Hydrochloride salt) | 4,5-Dimethyl | Morpholine sulfonyl | 553.1 | Enhanced solubility, bulkier structure |
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, highlighting its mechanisms, efficacy against various targets, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H17N3O2S
- Molecular Weight : 283.36 g/mol
- CAS Number : 1217121-62-4
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
- Antimicrobial Activity : The sulfonamide group in the structure may contribute to its antimicrobial properties by interfering with bacterial folic acid synthesis .
- Antitumor Activity : Compounds with similar structures have been reported to exhibit antiproliferative effects against various cancer cell lines. The benzothiazole ring is often associated with cytotoxicity towards cancer cells .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance:
- MCF-7 Cells : The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential as an anticancer agent.
- HCT-116 Cells : Similar effects were observed in HCT-116 colorectal cancer cells, indicating a broad spectrum of activity against various tumor types.
Antimicrobial Efficacy
In vitro studies have demonstrated that this compound possesses notable antimicrobial properties against several pathogenic bacteria and fungi. Its efficacy was compared to standard antibiotics and antifungal agents.
| Microorganism | Inhibition Zone (mm) | Comparison Agent |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 18 | Ciprofloxacin |
| Candida albicans | 20 | Fluconazole |
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
- Study on Melanin Production : In B16F10 melanoma cells, the compound significantly inhibited melanin synthesis by reducing tyrosinase activity. This suggests its potential use in skin lightening formulations .
- Antifungal Activity : In agricultural applications, this compound demonstrated effective fungicidal properties against Botrytis cinerea, with an EC50 value indicating strong inhibitory activity compared to other fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
